2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O5/c23-15-4-5-19(18(24)9-15)35-12-20(31)25-6-7-29-21-17(10-27-29)22(32)28(13-26-21)11-14-2-1-3-16(8-14)30(33)34/h1-5,8-10,13H,6-7,11-12H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRKCZMCNEBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. The biological activity of this compound is of particular interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Dichlorophenoxy group : Known for its herbicidal properties and potential anti-inflammatory effects.
- Pyrazolo[3,4-d]pyrimidine core : This scaffold has been associated with various biological activities including anticancer and antimicrobial properties.
- Nitrobenzyl substituent : Often contributes to the compound's overall biological efficacy and may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and cyclization processes. The synthetic pathway often utilizes reagents such as triethylamine and solvents like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired heterocyclic structures.
Anticancer Activity
Recent studies have indicated that compounds incorporating pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to the target compound have demonstrated the ability to inhibit the growth of cancer cells in vitro.
- Apoptosis induction : Certain derivatives induce programmed cell death in cancer cells, which is a desirable property in anticancer drug development.
Antimicrobial Activity
The dichlorophenoxy group is known for its antimicrobial properties. Research has shown that compounds with this moiety can exhibit:
- Bactericidal effects : In vitro studies have reported effectiveness against a range of bacterial strains.
- Fungicidal properties : Some derivatives have also been tested for antifungal activity.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation by:
- Inhibiting cyclooxygenase (COX) : This enzyme plays a crucial role in the inflammatory process. Studies indicate that related compounds can effectively reduce COX activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Dichlorophenoxy Group | Enhances antimicrobial and anti-inflammatory activity |
| Pyrazolo[3,4-d]pyrimidine Core | Associated with anticancer properties |
| Nitrobenzyl Substituent | Potentially increases binding affinity to biological targets |
Case Studies
-
Anticancer Study :
- A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A549 lung cancer cells. The introduction of a nitrobenzyl group was found to improve potency by increasing cellular uptake.
-
Antimicrobial Evaluation :
- A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong bactericidal activity.
Q & A
Q. Example SAR Table
| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 3-Nitrobenzyl → 4-Chlorobenzyl | 12 nM (EGFR) → 8 nM | Increased hydrophobicity improves binding |
| Dichlorophenoxy → Trifluoromethoxy | 45 nM → 120 nM | Reduced activity due to steric hindrance |
What methodologies are used to study molecular interactions with biological targets?
Advanced Research Question
- Surface plasmon resonance (SPR) : Real-time kinetics analysis of compound binding to immobilized kinases or receptors .
- Molecular docking (e.g., AutoDock Vina): Modeling interactions with active-site residues (e.g., hinge region of kinases) .
- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) for lead optimization .
How should researchers address contradictory data in biological activity across studies?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response validation : Re-testing compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Counter-screening : Assessing selectivity against related targets (e.g., PI3K vs. mTOR) .
- Structural analogs comparison : Testing derivatives with minor modifications to isolate critical functional groups .
What approaches are employed to evaluate metabolic stability and pharmacokinetics?
Advanced Research Question
- Liver microsome assays (human/rat): Incubating compounds with NADPH to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., nitro group reduction) .
- Caco-2 permeability assays : Predicting intestinal absorption and blood-brain barrier penetration .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
What challenges arise in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Solubility issues : The hydrophobic dichlorophenoxy group complicates solvent selection (e.g., DMSO/water mixtures) .
- Polymorphism : Multiple crystal forms may require screening of crystallization conditions (e.g., vapor diffusion vs. slow cooling) .
- Radiation sensitivity : Nitro groups can degrade under prolonged X-ray exposure, necessitating low-temperature (100 K) data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
